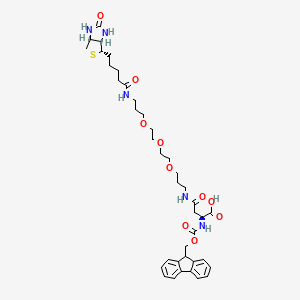

Fmoc-Asp(biotinyl-PEG)-OH

Description

The exact mass of the compound this compound is 783.35131408 g/mol and the complexity rating of the compound is 1230. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(2S)-4-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H53N5O10S/c45-34(14-6-5-13-33-36-32(25-55-33)42-38(49)44-36)40-15-7-17-51-19-21-53-22-20-52-18-8-16-41-35(46)23-31(37(47)48)43-39(50)54-24-30-28-11-3-1-9-26(28)27-10-2-4-12-29(27)30/h1-4,9-12,30-33,36H,5-8,13-25H2,(H,40,45)(H,41,46)(H,43,50)(H,47,48)(H2,42,44,49)/t31-,32-,33-,36-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWZRMACVXOYNL-RKNDVXSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H53N5O10S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

783.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Asp(biotinyl-PEG)-OH: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Asp(biotinyl-PEG)-OH is a specialized amino acid derivative that has become an invaluable tool in modern biochemical and pharmaceutical research. This guide provides a comprehensive overview of its properties, detailed experimental protocols for its use, and highlights its key applications in drug development and proteomics. Its unique structure, combining a fluorenylmethyloxycarbonyl (Fmoc) protected aspartic acid with a polyethylene (B3416737) glycol (PEG) linked biotin (B1667282), offers significant advantages in solubility, biocompatibility, and steric accessibility of the biotin moiety. This makes it a superior choice for the synthesis of biotinylated peptides and other biomolecules used in affinity assays, drug targeting, and diagnostic tool development.

Core Properties of this compound

This compound is a white to off-white solid with key characteristics that make it highly suitable for its intended applications. A summary of its core properties is presented below.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 783.94 g/mol | [1][2][3] |

| Appearance | Solid | [1] |

| Solubility | Soluble in Dimethylformamide (DMF) | [1][3][4] |

| Storage Conditions | Freeze (<-15 °C), Minimize light exposure | [1] |

Key Structural Features and Advantages

The design of this compound offers several distinct advantages over traditional biotinylating reagents:

-

Fmoc Protecting Group: The fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine allows for its direct use in standard Fmoc-based solid-phase peptide synthesis (SPPS), enabling the precise incorporation of a biotinylated residue at any desired position within a peptide sequence.[2][5]

-

PEG Spacer Arm: The polyethylene glycol (PEG) linker between the aspartic acid and the biotin moiety is crucial. This hydrophilic spacer enhances the solubility of the entire molecule, particularly in aqueous buffers, which is a significant improvement over non-PEGylated analogues.[1][4] Furthermore, the PEG spacer reduces steric hindrance, allowing for more efficient binding of the biotin to streptavidin or avidin (B1170675).[1][4]

-

Biotin Moiety: Biotin's high affinity for streptavidin and avidin is the cornerstone of its utility. This strong and specific interaction is widely exploited in a variety of detection and purification applications.

Experimental Protocols

This section provides detailed methodologies for the application of this compound in two common experimental workflows: solid-phase peptide synthesis and streptavidin-biotin pulldown assays.

Solid-Phase Peptide Synthesis (SPPS) of a Biotinylated Peptide

This protocol outlines the general steps for incorporating this compound into a peptide sequence using manual or automated Fmoc-SPPS.

Materials:

-

Fmoc-Rink Amide MBHA resin (or other suitable resin)

-

Fmoc-protected amino acids

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

-

Cold diethyl ether

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

Solid-phase synthesis vessel

-

Shaker or automated peptide synthesizer

-

HPLC system for purification

-

Mass spectrometer for verification

Methodology:

-

Resin Swelling: Swell the resin in DMF in the synthesis vessel for at least 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Dissolve the next Fmoc-protected amino acid (or this compound) in DMF.

-

Add the coupling reagent and DIPEA to activate the amino acid.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction for completion (e.g., using a Kaiser test).

-

Wash the resin with DMF.

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with dichloromethane (B109758) (DCM) and dry under vacuum.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the cleavage mixture to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether.

-

Dissolve the crude peptide in a water/ACN mixture and purify by reverse-phase HPLC.

-

-

Verification: Confirm the identity of the biotinylated peptide by mass spectrometry.

Streptavidin-Biotin Pulldown Assay for Protein-Protein Interaction

This protocol describes the use of a biotinylated peptide, synthesized using this compound, to identify interacting proteins from a cell lysate.[6][7][8]

Materials:

-

Biotinylated peptide (synthesized as described above)

-

Control (non-biotinylated) peptide

-

Streptavidin-conjugated magnetic beads or agarose (B213101) resin[9]

-

Cell lysate containing potential interacting proteins

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)[9]

-

Elution Buffer (e.g., SDS-PAGE sample buffer or high concentration biotin solution)

-

Microcentrifuge tubes

-

End-over-end rotator

-

SDS-PAGE gels

-

Western blotting apparatus and reagents

-

Mass spectrometer for protein identification

Methodology:

-

Bead Preparation:

-

Peptide Immobilization:

-

Resuspend the washed beads in Binding/Wash Buffer.

-

Add the biotinylated peptide to the beads and incubate with gentle rotation for 1-2 hours at 4°C.

-

Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant.

-

Wash the beads three times with Binding/Wash Buffer to remove unbound peptide.

-

-

Protein Pulldown:

-

Add the cell lysate to the peptide-immobilized beads.

-

Incubate with gentle rotation for 2-4 hours or overnight at 4°C to allow for protein binding.[8]

-

Include a negative control with beads incubated with a non-biotinylated peptide or no peptide.

-

-

Washing:

-

Pellet the beads and collect the supernatant (this is the "flow-through" fraction).

-

Wash the beads extensively (3-5 times) with Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads by adding Elution Buffer and incubating at 95°C for 5-10 minutes (for SDS-PAGE analysis) or by competitive elution with a high concentration of free biotin.

-

Pellet the beads and collect the supernatant containing the eluted proteins.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with specific antibodies.

-

For identification of unknown interacting proteins, the eluted sample can be subjected to mass spectrometry analysis.

-

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes involving this compound.

Caption: Workflow for Solid-Phase Peptide Synthesis of a Biotinylated Peptide.

Caption: Workflow for a Streptavidin-Biotin Pulldown Assay.

Applications in Drug Development and Research

The unique properties of this compound make it a versatile tool in various stages of drug discovery and development, as well as in fundamental biological research.

-

High-Throughput Screening: Biotinylated peptides can be immobilized on streptavidin-coated plates or beads for use in high-throughput screening assays to identify small molecule inhibitors or protein binding partners.

-

Target Identification and Validation: Pulldown assays using biotinylated probes are instrumental in identifying the cellular targets of drug candidates or elucidating protein-protein interaction networks.[7]

-

Pharmacokinetic Studies: Biotinylated versions of peptide-based drugs can be used to track their distribution and clearance in vivo through detection with streptavidin-based assays.

-

Immunoassays and Diagnostics: The high-affinity biotin-streptavidin interaction is widely used in the development of sensitive diagnostic assays, such as ELISA, where biotinylated peptides can be used to capture specific antibodies or antigens.

-

Affinity Chromatography: Biotinylated molecules can be used to create affinity chromatography columns for the purification of their binding partners from complex biological samples.[7]

Conclusion

This compound is a highly effective and versatile reagent for the site-specific biotinylation of peptides and other biomolecules. Its enhanced solubility and the steric accessibility of the biotin moiety, due to the PEG spacer, provide significant advantages in a wide range of biochemical and pharmaceutical applications. The detailed protocols and workflows presented in this guide offer a practical framework for researchers, scientists, and drug development professionals to effectively utilize this powerful tool in their research endeavors.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. This compound, 2241747-15-7 | BroadPharm [broadpharm.com]

- 3. This compound | AAT Bioquest [aatbio.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pulldown of protein aggregates with a biotinylated peptide [protocols.io]

- 7. lifetein.com [lifetein.com]

- 8. Biotinylated peptide pull down assay [bio-protocol.org]

- 9. neb.com [neb.com]

An In-depth Technical Guide to Fmoc-Asp(biotinyl-PEG)-OH: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fmoc-Asp(biotinyl-PEG)-OH, a critical reagent in modern peptide chemistry and proteomics. It details the molecule's properties, its application in solid-phase peptide synthesis (SPPS), and its use in studying complex biological systems.

Core Concepts and Molecular Properties

This compound is a derivative of the amino acid aspartic acid, engineered for the straightforward incorporation of a biotin (B1667282) label into a growing peptide chain during Fmoc-based solid-phase peptide synthesis (SPPS). The key features of this molecule are:

-

Fmoc (9-fluorenylmethyloxycarbonyl) Group: A base-labile protecting group for the α-amine of the aspartic acid. This group is stable under the acidic conditions used for side-chain deprotection but is readily removed by a mild base (typically piperidine), allowing for the stepwise elongation of the peptide chain.

-

Aspartic Acid Core: Provides the amino acid backbone for incorporation into the peptide sequence.

-

Biotin Moiety: A small vitamin that exhibits an exceptionally high and specific affinity for the proteins avidin (B1170675) and streptavidin. This interaction is the foundation for numerous detection, purification, and immobilization techniques.

-

PEG (Polyethylene Glycol) Linker: A flexible, hydrophilic spacer arm that connects the biotin to the aspartic acid side chain. The PEG linker is crucial for enhancing the solubility of the resulting biotinylated peptide and minimizing steric hindrance between the peptide and avidin/streptavidin, thereby improving binding efficiency.[1]

The molecular weight of this compound varies depending on the length of the PEG linker. A commonly used variant has a molecular weight of approximately 783.93 g/mol .[1] The inclusion of longer PEG chains will proportionally increase the molecular weight.

Data Presentation: Molecular Weight Variations

| Compound Name | Linker Composition | Molecular Weight ( g/mol ) | Chemical Formula |

| This compound | N-biotinyl-3-(2-(2-(3-aminopropyloxy)-ethoxy)-ethoxy)-propyl | 783.93[1] | C₃₉H₅₃N₅O₁₀S[1] |

| Fmoc-N-Lys-(dPEG®₁₂-biotin)-OH* | dPEG®₁₂ | 1194.43[2] | C₅₈H₉₁N₅O₁₉S[2] |

Note: Data for Fmoc-N-Lys-(dPEG®₁₂-biotin)-OH is included to illustrate the impact of a longer PEG chain on molecular weight, although the core amino acid is lysine.

Experimental Protocols

Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating this compound into a peptide sequence using an automated peptide synthesizer.

Materials:

-

Rink Amide resin (or other suitable resin depending on C-terminal modification)

-

Fmoc-protected amino acids

-

This compound

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

-

Solvents: DMF, DCM

-

Automated peptide synthesizer

Methodology:

-

Resin Preparation: Swell the resin in DMF for at least 1 hour in the reaction vessel of the synthesizer.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF. The synthesizer's UV detector can monitor the release of the fluorenyl group to ensure complete deprotection.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

-

Coupling of this compound:

-

Dissolve this compound, a coupling reagent (e.g., HBTU), and a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the reaction vessel containing the deprotected resin.

-

Allow the coupling reaction to proceed for the specified time (typically 1-2 hours). The synthesizer may employ heating to improve coupling efficiency for difficult sequences.

-

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

-

Washing and Drying: Wash the resin extensively with DMF, followed by DCM, and dry the resin under vacuum.

Experimental Workflow for SPPS

Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis.

Cleavage from Resin and Purification

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., Reagent K: TFA/Water/Phenol/Thioanisole/EDT)

-

Cold diethyl ether

-

Centrifuge

-

HPLC system with a C18 column

Methodology:

-

Resin Preparation: Place the dried peptide-resin in a reaction vessel.

-

Cleavage: Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin). Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

-

Peptide Precipitation: Filter the cleavage mixture to remove the resin. Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.

-

Isolation: Pellet the peptide by centrifugation. Decant the ether and wash the peptide pellet with cold ether to remove scavengers.

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase HPLC.

-

Lyophilization: Lyophilize the pure fractions to obtain the final biotinylated peptide as a white powder.

Application in Signaling Pathway Analysis: A Case Study of EGFR Signaling

Biotinylated peptides are invaluable tools for studying protein-protein interactions within signaling cascades. A prime example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is pivotal in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers.

A biotinylated peptide mimicking a specific phosphotyrosine-containing region of activated EGFR can be synthesized using this compound. This peptide can then be used as a "bait" in a pull-down assay to identify and isolate proteins that bind to this specific phosphorylated site.

Pull-Down Assay Protocol

Materials:

-

Biotinylated peptide

-

Streptavidin-conjugated magnetic beads

-

Cell lysate containing the "prey" proteins

-

Binding buffer

-

Wash buffer

-

Elution buffer

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies against potential interacting proteins

Methodology:

-

Bead Preparation: Wash the streptavidin magnetic beads with binding buffer.

-

Peptide Immobilization: Incubate the beads with the biotinylated peptide to allow for binding.

-

Washing: Wash the peptide-coated beads to remove any unbound peptide.

-

Incubation with Lysate: Add the cell lysate to the peptide-coated beads and incubate to allow for the interaction between the "bait" peptide and "prey" proteins.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH or high salt).

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with antibodies specific to suspected interacting proteins (e.g., GRB2, SHC1).

Pull-Down Assay Workflow

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental to the successful chemical synthesis of peptides. Among these, the 9-fluorenylmethoxycarbonyl (Fmoc) group has emerged as the dominant choice for the temporary protection of α-amino groups in solid-phase peptide synthesis (SPPS). Its lability to mild basic conditions, coupled with the acid stability of the side-chain protecting groups, provides an orthogonal system that has revolutionized the synthesis of complex peptides and facilitated the development of peptide-based therapeutics. This in-depth technical guide provides a comprehensive overview of the core principles of Fmoc chemistry, detailed experimental protocols, and critical data for researchers and professionals in the field.

Core Principles of Fmoc Solid-Phase Peptide Synthesis

Fmoc-SPPS is a cyclical process that enables the stepwise assembly of amino acids into a desired peptide sequence on an insoluble solid support or resin.[1] This methodology is favored for its gentle reaction conditions and versatility.[1][] The entire synthesis is built upon a foundation of three repeating steps:

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound amino acid or peptide is removed. This is typically achieved using a solution of a secondary amine base, most commonly piperidine (B6355638), in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][3] This step exposes a free primary or secondary amine, which is then ready to react with the next amino acid in the sequence.

-

Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated at its C-terminus by a coupling reagent. This activated species is then introduced to the resin, where it reacts with the newly exposed N-terminal amine of the growing peptide chain to form a new peptide bond.[1]

-

Washing: Following each deprotection and coupling step, the resin is thoroughly washed to eliminate excess reagents and byproducts, which is crucial for the purity of the final peptide.[1]

This cycle is reiterated until the full peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the acid-labile side-chain protecting groups. This is typically accomplished using a strong acid, such as trifluoroacetic acid (TFA), in the presence of scavenger molecules that trap the reactive cationic species generated during the process.[1][4]

The Chemistry of Fmoc Protection and Deprotection

The utility of the Fmoc group lies in its unique chemical properties. It is introduced onto the α-amino group of an amino acid to form a stable carbamate.[5] This protection is robust enough to withstand the conditions of peptide bond formation.

The deprotection of the Fmoc group proceeds via a β-elimination mechanism initiated by a base.[6][7] The base, typically piperidine, abstracts the acidic proton on the fluorenyl ring system. This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of carbon dioxide and the deprotected amine.[7] The piperidine also serves as a scavenger for the electrophilic DBF, forming a stable adduct that prevents side reactions with the newly liberated amine.[3][7]

Visualizing the Fmoc Protection and Deprotection Mechanisms

Advantages and Disadvantages of the Fmoc Strategy

The widespread adoption of Fmoc chemistry in peptide synthesis can be attributed to its numerous advantages over the older tert-butoxycarbonyl (Boc) strategy. However, it is not without its limitations.

| Feature | Advantages of Fmoc Strategy | Disadvantages of Fmoc Strategy |

| Deprotection Conditions | Mildly basic conditions (e.g., piperidine) minimize damage to sensitive peptide sequences and the solid support.[] | The basic conditions can promote side reactions such as diketopiperazine formation and aspartimide formation.[8][9] |

| Orthogonality | Provides true orthogonality with acid-labile side-chain protecting groups, allowing for selective deprotection.[6] | Careful selection of side-chain protecting groups is necessary to avoid lability to the basic deprotection conditions. |

| Safety | Avoids the use of highly corrosive and hazardous strong acids like liquid hydrogen fluoride (B91410) (HF) required in Boc chemistry.[6] | Piperidine is a regulated substance in some regions.[9] |

| Automation | The deprotection process can be monitored in real-time by UV spectroscopy of the released dibenzofulvene-piperidine adduct, which is ideal for automated synthesis.[6][] | Aggregation of the growing peptide chain can be more problematic in the neutral state of the peptide-resin after deprotection.[11] |

| Compatibility | Compatible with a wide range of modern coupling reagents, leading to high coupling efficiencies and low racemization rates.[] | Can be more expensive than the Boc strategy.[] |

| Solubility | Fmoc-protected amino acids generally have good solubility in common SPPS solvents like DMF and NMP.[] | The neutral peptide chain can sometimes have lower solubility, leading to aggregation issues.[12] |

Experimental Protocols

The success of Fmoc-SPPS is highly dependent on the meticulous execution of each step. The following are generalized protocols that can be adapted for manual or automated synthesis.

Resin Preparation and Swelling

-

Resin Selection: Choose a resin appropriate for the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).[4][13]

-

Transfer to Reaction Vessel: Accurately weigh the desired amount of resin and transfer it to a suitable reaction vessel.[1]

-

Swelling: Add DMF to completely cover the resin and allow it to swell for at least 30-60 minutes at room temperature with gentle agitation. This step is crucial for making the reactive sites within the resin beads accessible.[1]

Fmoc Deprotection

-

Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.[6][13] Some protocols may use concentrations ranging from 20-50%.[14][15]

-

Deprotection Reaction: Drain the swelling solvent from the resin and add the piperidine solution. Allow the reaction to proceed for a specified time, often in two steps (e.g., an initial 3-5 minute treatment followed by a second 7-10 minute treatment) to ensure complete removal of the Fmoc group.[8]

-

Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (typically 5-7 times) to completely remove the piperidine and the dibenzofulvene adduct.[1]

Amino Acid Coupling

-

Activation of the Incoming Amino Acid: In a separate vessel, dissolve the Fmoc-protected amino acid (typically 3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) in DMF.[13] The exact equivalents and choice of coupling reagent may vary depending on the specific amino acids being coupled.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.[4]

-

Washing: Drain the coupling solution and wash the resin extensively with DMF to remove any unreacted amino acid and coupling byproducts.[8]

Monitoring the Synthesis

The progress of the synthesis can be monitored at each step to ensure high efficiency. The Kaiser test is a common qualitative colorimetric test used to detect the presence of free primary amines after deprotection and their absence after coupling.[16] For quantitative analysis, a small sample of the resin can be treated with piperidine, and the UV absorbance of the released dibenzofulvene-piperidine adduct can be measured.[6][8]

Final Cleavage and Deprotection

-

Preparation: After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DMF, followed by a less polar solvent like dichloromethane (B109758) (DCM), and then dry it thoroughly.[1]

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[4] The composition of the cocktail may be adjusted based on the presence of sensitive amino acids.

-

Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin and allow the mixture to react for 1-3 hours at room temperature with gentle agitation.[1]

-

Peptide Precipitation and Isolation: Filter the cleavage mixture to separate the resin. Precipitate the peptide from the filtrate by adding cold diethyl ether. Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers. Dry the precipitated peptide under vacuum.

Quantitative Data in Fmoc Synthesis

The efficiency of each step in Fmoc-SPPS is critical for the overall yield and purity of the final peptide. The following table summarizes key quantitative parameters.

| Parameter | Typical Values/Conditions | Notes |

| Resin Loading | 0.1 - 1.0 mmol/g | The choice of loading capacity depends on the length and complexity of the peptide. |

| Fmoc Deprotection Time | 5-20 minutes with 20% piperidine in DMF.[8][13] | Can be slower for sterically hindered amino acids or in cases of peptide aggregation.[7] |

| Amino Acid Equivalents | 3 - 5 equivalents | Higher equivalents can be used to drive difficult couplings to completion. |

| Coupling Time | 30 minutes - 2 hours | Dependent on the coupling reagents and the specific amino acid sequence. |

| Coupling Efficiency | > 99% | Crucial for the synthesis of long peptides.[] |

| Final Cleavage Time | 1 - 3 hours with TFA-based cocktails.[1] | Can be adjusted based on the stability of the peptide and side-chain protecting groups. |

Deprotection Kinetics with Different Reagents

While piperidine is the most common reagent for Fmoc deprotection, other bases have been investigated. The following data provides a comparison of deprotection times.

| Deprotection Reagent | Concentration | Time for >99% Deprotection of Fmoc-Val-OH | Reference |

| Piperidine | 5% in DMF | 3 minutes | [17][18] |

| Piperidine | 20% in DMF | < 3 minutes | [17][18] |

| 4-Methylpiperidine | 20% in DMF | Similar to piperidine | [19] |

| Piperazine | 20% in DMF | Slightly slower than piperidine initially | [19] |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% in DMF | Significantly faster than piperidine | [7] |

Workflow and Logical Relationships

The cyclical nature of Fmoc-SPPS can be effectively visualized to understand the logical flow of the process.

Conclusion

The Fmoc protecting group strategy has become the cornerstone of modern solid-phase peptide synthesis due to its mild reaction conditions, high efficiency, and amenability to automation. A thorough understanding of the underlying chemical principles, optimization of reaction conditions, and careful execution of experimental protocols are paramount for the successful synthesis of high-purity peptides for research, diagnostics, and therapeutic applications. This guide provides a solid foundation for both newcomers and experienced researchers to navigate the intricacies of Fmoc-SPPS and harness its full potential in the ever-evolving field of peptide science.

References

- 1. benchchem.com [benchchem.com]

- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. peptide.com [peptide.com]

- 8. chempep.com [chempep.com]

- 9. researchgate.net [researchgate.net]

- 11. peptide.com [peptide.com]

- 12. peptide.com [peptide.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. lifetein.com [lifetein.com]

- 15. genscript.com [genscript.com]

- 16. researchgate.net [researchgate.net]

- 17. redalyc.org [redalyc.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

role of biotin in molecular biology applications

An In-depth Technical Guide on the Core Role of Biotin (B1667282) in Molecular Biology Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin, a water-soluble B-vitamin, has become an indispensable tool in molecular biology, biochemistry, and proteomics due to its remarkable and highly specific interaction with avidin (B1170675) and streptavidin.[1][2][3] This technical guide provides a comprehensive overview of the principles and applications of biotin in life sciences research. It delves into the core of biotin's utility—the biotin-streptavidin interaction—and explores its application in a wide array of techniques, including Enzyme-Linked Immunosorbent Assay (ELISA), Western blotting, immunoprecipitation, and nucleic acid labeling. This document serves as a detailed resource for researchers, scientists, and drug development professionals, offering structured data, in-depth experimental protocols, and visual workflows to facilitate a deeper understanding and practical application of biotin-based technologies.

The Cornerstone of Biotin's Utility: The Biotin-Avidin/Streptavidin Interaction

The extraordinary affinity and specificity of biotin for the proteins avidin (from egg white) and streptavidin (from Streptomyces avidinii) form the basis of its widespread use in molecular biology.[1][2][3] This non-covalent interaction is one of the strongest known in nature, characterized by a very low dissociation constant (Kd), signifying a very stable complex.[3][4]

The process of covalently attaching biotin to a molecule of interest, such as a protein or nucleic acid, is known as biotinylation .[5][6] Due to its small size (244.31 g/mol ), biotin is unlikely to interfere with the biological function of the labeled molecule.[5][6] Once biotinylated, the molecule can be readily detected, purified, or immobilized using avidin or streptavidin conjugates.

Quantitative Data on Biotin-Binding Proteins

The selection of the appropriate biotin-binding protein is critical for experimental success. The following table summarizes the key quantitative properties of avidin and its derivatives.

| Property | Avidin | Streptavidin | NeutrAvidin |

| Dissociation Constant (Kd) | ~10⁻¹⁵ M[3][4] | ~10⁻¹⁴ M[7] | ~10⁻¹⁵ M |

| Isoelectric Point (pI) | 10.5[8] | 5-6 | 7.2 |

| Glycosylation | Yes | No | No (chemically deglycosylated avidin) |

| Non-specific Binding | High[8] | Low | Very Low |

| Molecular Weight (tetramer) | ~66-68 kDa | ~53 kDa | ~60 kDa |

Core Applications of Biotin in Molecular Biology

The versatility of the biotin-streptavidin system has led to its integration into numerous molecular biology techniques, enhancing their sensitivity and specificity.

Enzyme-Linked Immunosorbent Assay (ELISA)

In ELISA, biotinylation is a powerful strategy for signal amplification. A biotinylated detection antibody is used to bind to the target antigen. Subsequently, streptavidin conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added, which binds to the biotinylated antibody. The enzymatic reaction then produces a detectable signal. This streptavidin-biotin sandwich approach significantly increases the sensitivity of the assay compared to direct or indirect ELISA.[9][10]

Diagram of the Biotin-Streptavidin ELISA Workflow

Caption: Workflow of a sandwich ELISA utilizing biotin-streptavidin for signal amplification.

Western Blotting

Similar to ELISA, biotinylation enhances the sensitivity of Western blotting. A biotinylated primary or secondary antibody is used to detect the protein of interest transferred to a membrane. The membrane is then incubated with enzyme-conjugated streptavidin, leading to a chemiluminescent or colorimetric signal upon addition of the appropriate substrate.[1][10][11]

Immunoprecipitation and Pull-Down Assays

Biotin-based immunoprecipitation (IP) and pull-down assays are highly effective methods for isolating and studying protein-protein interactions.[12] In this technique, a "bait" protein is biotinylated and incubated with a cell lysate containing potential "prey" proteins. The resulting protein complexes are then captured using streptavidin-coated beads (e.g., magnetic beads or agarose). After washing to remove non-specific binders, the prey proteins can be eluted and identified by mass spectrometry or Western blotting.[12][13]

Diagram of a Biotin Pull-Down Assay Workflow

Caption: General workflow for a biotin-based pull-down assay to identify protein interactions.

Nucleic Acid Labeling and Detection

Biotin can be incorporated into nucleic acid probes for various applications, including in situ hybridization (ISH), Southern blotting, and Northern blotting.[][] Biotinylated nucleotides can be incorporated during enzymatic synthesis (e.g., PCR or in vitro transcription) or attached to the ends of DNA or RNA molecules.[][16] These biotin-labeled probes can then be detected with high sensitivity using streptavidin conjugates, providing a safe and stable alternative to radioactive labeling.[17]

Diagram of a Biotin-based Nucleic Acid Hybridization and Detection

Caption: Detection of a target nucleic acid sequence using a biotinylated probe and streptavidin-enzyme conjugate.

Experimental Protocols

General Protein Biotinylation using NHS Ester

This protocol describes a common method for biotinylating proteins using an N-hydroxysuccinimide (NHS) ester of biotin, which reacts with primary amines (-NH2) on lysine (B10760008) residues and the N-terminus.

Materials:

-

Protein of interest (1-10 mg/mL in a buffer free of primary amines, e.g., PBS pH 7.4)

-

NHS-Biotin (dissolved in DMSO or DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for removal of excess biotin

Procedure:

-

Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.

-

Calculate the molar excess of NHS-Biotin required. A 10-20 fold molar excess is a common starting point.

-

Immediately before use, dissolve the NHS-Biotin in DMSO or DMF.

-

Add the calculated amount of NHS-Biotin to the protein solution while gently vortexing.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

-

Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes.

-

Remove excess, unreacted biotin using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

-

Determine the protein concentration and the degree of biotinylation using methods like the HABA assay.[18]

Biotin-Streptavidin Sandwich ELISA

This protocol outlines the steps for a sandwich ELISA using a biotinylated detection antibody.

Materials:

-

96-well microplate

-

Capture antibody

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Antigen-containing sample

-

Biotinylated detection antibody

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2 N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

-

Coat the microplate wells with the capture antibody overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.

-

Wash the plate three times.

-

Add the antigen-containing samples and standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate three times.

-

Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

-

Wash the plate three times.

-

Add the Streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature.

-

Wash the plate five times.

-

Add the TMB substrate and incubate in the dark until a color develops (typically 15-30 minutes).

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

Biotin-based Pull-Down Assay

This protocol provides a general workflow for a biotin pull-down assay to identify protein-protein interactions.

Materials:

-

Biotinylated bait protein

-

Cell lysate containing prey proteins

-

Streptavidin-coated magnetic beads

-

Binding/Wash buffer (e.g., PBS with 0.1% Tween-20 and protease inhibitors)

-

Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin for competitive elution)

-

Magnetic rack

Procedure:

-

Equilibrate the streptavidin magnetic beads by washing them three times with the binding/wash buffer.

-

Incubate the biotinylated bait protein with the equilibrated beads for 1-2 hours at 4°C with gentle rotation to immobilize the bait.

-

Wash the beads three times with binding/wash buffer to remove any unbound bait protein.

-

Add the cell lysate to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.

-

Wash the beads five times with binding/wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads. For analysis by mass spectrometry, on-bead digestion with trypsin is often performed. For Western blotting, elution with SDS-PAGE sample buffer by boiling is common.

-

Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.

Conclusion

The biotin-streptavidin interaction is a robust and versatile tool that has significantly advanced the field of molecular biology. Its high affinity, specificity, and stability have enabled the development of highly sensitive and specific assays for the detection, purification, and study of biomolecules.[4][19][20] From enhancing the sensitivity of immunoassays like ELISA and Western blotting to facilitating the discovery of novel protein-protein interactions through pull-down assays, biotin-based technologies continue to be a cornerstone of modern life sciences research. This guide provides the fundamental knowledge and practical protocols to effectively harness the power of biotin in a variety of molecular biology applications.

References

- 1. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. biotin-16.com [biotin-16.com]

- 4. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Biotinylation - Wikipedia [en.wikipedia.org]

- 6. labinsights.nl [labinsights.nl]

- 7. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

- 8. southernbiotech.com [southernbiotech.com]

- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 10. アビジン-ビオチン相互作用 | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 12. bioclone.net [bioclone.net]

- 13. neb.com [neb.com]

- 16. Biotinylation Guidelines—Creating Biotinylated DNA | Thermo Fisher Scientific - TW [thermofisher.com]

- 17. Photobiotin-Labeled DNA and RNA Hybridization Probes | Springer Nature Experiments [experiments.springernature.com]

- 18. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]

- 19. bosterbio.com [bosterbio.com]

- 20. The biotin-(strept)avidin system: principles and applications in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of PEG Spacers in Biotinylation Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research and drug development. The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis for numerous applications, including protein purification, immunoassays, and targeted drug delivery. The choice of biotinylation reagent is critical for the success of these applications, and a key feature of modern reagents is the inclusion of a Polyethylene Glycol (PEG) spacer arm. This technical guide delves into the core functions of the PEG spacer in biotinylation reagents, providing quantitative data, detailed experimental protocols, and visual diagrams to illustrate its importance.

The primary functions of a PEG spacer in biotinylation reagents are to enhance the water solubility of the reagent and the resulting conjugate, and to minimize steric hindrance, thereby improving the accessibility of the biotin moiety for binding to streptavidin.[1][2][3] The hydrophilic and flexible nature of the PEG chain addresses common challenges encountered with traditional biotinylation reagents that possess hydrocarbon spacers, such as aggregation and reduced binding efficiency.[2][3]

Core Functions of the PEG Spacer

The inclusion of a PEG spacer arm in biotinylation reagents confers several advantageous properties that significantly enhance the performance of biotinylated molecules in various applications.

Enhanced Solubility and Reduced Aggregation

A major challenge in biotinylating proteins and other biomolecules is the potential for aggregation, which can lead to loss of function and inaccurate experimental results. Many conventional biotinylation reagents are hydrophobic, and their attachment to a protein can decrease the overall solubility of the conjugate. The inherent hydrophilicity of the PEG spacer counteracts this effect.[2][3] By creating a hydrated shell around the biotinylated molecule, the PEG spacer increases its water solubility and prevents the formation of aggregates, which is particularly crucial for maintaining the stability of labeled antibodies and other proteins in solution.[2]

Overcoming Steric Hindrance

The binding of a biotinylated molecule to the relatively large streptavidin protein (approximately 53 kDa) can be sterically hindered, especially if the biotin moiety is attached too closely to the target molecule.[4] The flexible PEG spacer arm extends the biotin label away from the surface of the molecule, reducing steric hindrance and allowing for more efficient binding to streptavidin.[1] The length of the PEG spacer can be modulated to optimize this effect for different applications. Longer PEG chains can provide greater flexibility and reach, which can be advantageous in assays where the biotin binding sites on a surface are sparsely distributed.

Quantitative Data on PEGylated Biotinylation Reagents

The benefits of PEG spacers can be quantified through various experimental measurements. The following tables summarize key quantitative data comparing PEGylated and non-PEGylated biotinylation reagents.

Table 1: Solubility of Amine-Reactive Biotinylation Reagents

| Reagent | Spacer Composition | Solubility in Aqueous Buffer | Reference |

| NHS-Biotin | Alkyl chain | Poorly soluble in aqueous buffers | [5] |

| Sulfo-NHS-Biotin | Sulfonated alkyl chain | Soluble in water | [5] |

| NHS-PEG4-Biotin | 4-unit PEG chain | 10 mg/mL in water | [2] |

| Biotin-PEG4-NHS ester | 4-unit PEG chain | 5 mg/mL in PBS (pH 7.2) | [6] |

Table 2: Effect of PEG Spacer Length on Assay Performance

| Application | Reagent/Modification | Observation | Reference |

| ELISA | PEGylated Interferon (40k-PEG) | Lower detection limit (0.03 ng/mL) compared to 12k-PEG (1.9 ng/mL) with anti-PEG antibody | [4] |

| Nanocarrier Targeting | Antibody-functionalized nanocarriers with 0.65 kDa PEG linker | Highest uptake in DC2.4 cells | [7] |

| Nanocarrier Targeting | Antibody-functionalized nanocarriers with 5 kDa PEG linker | Required for specific accumulation in primary dendritic cells (BMDCs and cDC1) | [7] |

Key Experimental Protocols

To empirically demonstrate the advantages of using PEGylated biotinylation reagents, several key experiments can be performed. Detailed methodologies are provided below.

Protocol 1: Comparative Analysis of Biotinylation Efficiency

This protocol describes a method to compare the biotinylation efficiency of reagents with and without a PEG spacer, or with different PEG spacer lengths, using a fluorescence-based quantification assay.

Materials:

-

Protein to be biotinylated (e.g., IgG) at 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

-

Amine-reactive biotinylation reagents: NHS-Biotin, NHS-PEG4-Biotin, and NHS-PEG12-Biotin.

-

Anhydrous DMSO or DMF.

-

Quenching buffer: 1 M Tris-HCl, pH 8.0.

-

Desalting columns.

-

Fluorescence Biotin Quantitation Kit (e.g., Thermo Scientific Pierce, Catalog No. 46610).[8]

-

Fluorescence microplate reader.

Procedure:

-

Preparation of Biotinylation Reagents: Prepare 10 mM stock solutions of each biotinylation reagent in anhydrous DMSO or DMF immediately before use.

-

Biotinylation Reaction:

-

For each reagent, calculate the volume needed to achieve a 20-fold molar excess relative to the protein.

-

Add the calculated volume of the biotin reagent to the protein solution.

-

Incubate the reactions for 30 minutes at room temperature or 2 hours on ice.

-

-

Quenching the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, non-reacted biotinylation reagent using desalting columns according to the manufacturer's instructions, exchanging the buffer to PBS.

-

Quantification of Biotinylation:

-

Determine the protein concentration of the purified biotinylated samples using a standard protein assay (e.g., BCA).

-

Quantify the amount of incorporated biotin using the Fluorescence Biotin Quantitation Kit following the manufacturer's protocol.[8]

-

Calculate the moles of biotin per mole of protein for each reaction.

-

-

Data Analysis: Compare the biotin-to-protein molar ratios obtained with the different biotinylation reagents.

Protocol 2: Assessment of Protein Aggregation using Dynamic Light Scattering (DLS)

This protocol outlines a method to assess the effect of biotinylation with PEGylated and non-PEGylated reagents on protein aggregation.[9][10]

Materials:

-

Purified biotinylated protein samples from Protocol 1 (biotinylated with NHS-Biotin and NHS-PEG4-Biotin).

-

Unmodified protein as a control.

-

Dynamic Light Scattering (DLS) instrument.

-

Low-volume quartz cuvettes.

Procedure:

-

Sample Preparation:

-

Adjust the concentration of the unmodified and all biotinylated protein samples to 1 mg/mL in PBS.

-

Filter the samples through a 0.22 µm syringe filter to remove any large aggregates or dust particles.

-

-

DLS Measurement:

-

Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

-

Transfer the samples to clean, dust-free cuvettes.

-

Perform DLS measurements for each sample, collecting data on the hydrodynamic radius (Rh) and the polydispersity index (PDI).

-

-

Data Analysis:

-

Compare the average hydrodynamic radius and PDI of the protein samples biotinylated with the different reagents to the unmodified control. An increase in Rh and PDI is indicative of protein aggregation.

-

Visualizing Workflows and Concepts with Graphviz

Diagrams created using the DOT language provide a clear visual representation of complex biological processes and experimental workflows.

Caption: Logical diagram of the PEG spacer's function.

References

- 1. Biotin PEG4 NHS, NHS PEG4 Biotin [nanocs.net]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. goldbio.com [goldbio.com]

- 4. Sensitivity of PEGylated interferon detection by anti-polyethylene glycol (PEG) antibodies depends on PEG length - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. mdpi.com [mdpi.com]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medium.com [medium.com]

In-Depth Technical Guide: Solubility Characteristics of Fmoc-Asp(biotinyl-PEG)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-Asp(biotinyl-PEG)-OH, a key reagent in peptide synthesis and bioconjugation. Understanding its solubility is critical for efficient reaction setup, purification, and the overall success of synthesizing biotinylated peptides for various applications in drug development, diagnostics, and proteomics.

Core Concepts: Structure and Solubility

This compound is an amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group of aspartic acid. The side chain is modified with a biotin (B1667282) molecule linked via a polyethylene (B3416737) glycol (PEG) spacer. This unique structure imparts favorable solubility properties. The presence of the hydrophilic PEG chain significantly enhances the solubility of the molecule, particularly in comparison to non-PEGylated biotinylated amino acids like Fmoc-Lys(biotin)-OH[1][2][3][4].

The PEG linker not only improves solubility but also reduces steric hindrance between the biotin moiety and its binding partners, such as avidin (B1170675) or streptavidin, leading to more efficient binding[3][4]. Furthermore, the hydrophilic nature of PEG helps to minimize non-specific hydrophobic interactions[3][4].

Quantitative Solubility Data

| Solvent | Reported Solubility | Concentration (mg/mL) (Calculated) | Molarity (Calculated) | Source(s) |

| Dimethylformamide (DMF) | "Excellent solubility"[1][2][3][4]. "Clearly soluble" at 1 mmole in 2 mL[3]. A reconstitution table for preparing 1 mM, 5 mM, and 10 mM solutions is available[4]. | ~392 mg/mL | ~0.5 M | [3][4] |

| Other SPPS Solvents | Stated to have excellent solubility in "other solvents used in Fmoc SPPS"[1][2][3][4]. This likely includes N-Methyl-2-pyrrolidone (NMP) and Dimethyl sulfoxide (B87167) (DMSO). | Not specified | Not specified | [1][2][3][4] |

| Organic Solvents & Water | Reported to have "improved solubility in both organic solvents and water" compared to Fmoc-Lys(biotin)-OH[2][4]. | Not specified | Not specified | [2][4] |

Note: The calculated concentration in mg/mL and molarity for DMF is based on the "1 mmole in 2 mL" data point, using a molecular weight of 783.93 g/mol .

Factors Influencing Solubility

The solubility of this compound is influenced by several factors inherent to its structure and the surrounding environment:

-

PEG Linker: The length of the PEG chain is a critical determinant of solubility. Longer PEG chains generally impart greater hydrophilicity and, therefore, higher solubility in aqueous and polar organic solvents.

-

Temperature: As with most solutes, solubility is expected to be temperature-dependent. For compounds with marginal solubility, gentle warming can aid dissolution[5].

-

pH: The molecule contains a carboxylic acid group, meaning its charge state, and therefore solubility in aqueous solutions, will be pH-dependent. At pH values above its pKa, the carboxylate form will predominate, which is generally more water-soluble.

-

Solvent Polarity: The molecule possesses both hydrophobic (Fmoc, biotin) and hydrophilic (PEG, carboxyl group) regions, giving it amphiphilic character. Its solubility will be highest in polar aprotic solvents like DMF and DMSO, which can effectively solvate both parts of the molecule.

Experimental Protocols

A standardized, universally adopted protocol for determining the solubility of this compound is not available. However, a typical experimental workflow for assessing solubility can be adapted from general guidelines for peptide and amino acid derivatives[5].

Protocol: Gravimetric Solubility Determination

Objective: To determine the saturation solubility of this compound in a specific solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., DMSO, NMP, water, ethanol)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The amount should be more than what is expected to dissolve.

-

Agitate the mixture vigorously using a vortex mixer for 2 minutes.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and equilibrate for a set period (e.g., 24-48 hours) to ensure saturation is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vial at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

-

Quantification of Solubilized Compound:

-

Carefully withdraw a known volume of the supernatant without disturbing the pellet.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the supernatant, factoring in the dilution. This value represents the saturation solubility of the compound in the chosen solvent at the specified temperature.

-

Visualizations

Logical Workflow for Solubility Assessment

Caption: A generalized workflow for determining the solubility of this compound.

Signaling Pathway of Biotin-Avidin Interaction

While not a signaling pathway in the traditional cellular sense, the interaction between the biotinylated molecule and avidin/streptavidin is a fundamental principle in its application.

Caption: The principle of biotin-avidin interaction for detection and purification.

References

An In-depth Technical Guide to the Storage and Handling of Fmoc-Asp(biotinyl-PEG)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects of storing and handling Fmoc-Asp(biotinyl-PEG)-OH, a specialized amino acid derivative essential for the synthesis of biotinylated peptides. Adherence to these guidelines is crucial for ensuring the integrity, reactivity, and successful incorporation of this reagent in solid-phase peptide synthesis (SPPS) and other bioconjugation applications.

Storage and Stability

Proper storage is paramount to prevent the degradation of this compound and maintain its chemical purity. The key factors influencing its stability are temperature, light, and moisture.

Recommended Storage Conditions:

For optimal long-term stability, this compound should be stored in a freezer at temperatures of -20°C or below.[1] Some suppliers recommend storage at 2-8°C for shorter periods.[2] It is imperative to minimize exposure to light.[3] The compound is typically supplied as a solid powder and should be kept in a tightly sealed container to prevent moisture ingress.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C or below for long-term storage[1] | Minimizes thermal degradation and potential side reactions. |

| 2-8°C for short-term storage[2] | ||

| Light | Store in the dark, protected from light[3] | The Fmoc group can be sensitive to UV light. |

| Moisture | Store in a tightly sealed container with desiccant | Prevents hydrolysis of the Fmoc group and potential degradation of the PEG linker. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Reduces the risk of oxidation. |

Stability Considerations:

This compound is a multi-component molecule, and its stability is influenced by its constituent parts: the Fmoc protecting group, the aspartic acid residue, the biotin (B1667282) moiety, and the polyethylene (B3416737) glycol (PEG) linker.

The most significant stability concern during handling and use is the base-lability of the N-α-Fmoc protecting group. This group is intentionally designed to be removed under basic conditions (e.g., piperidine) during SPPS. However, premature deprotection can occur upon exposure to basic environments, leading to undesired reactions.

A critical degradation pathway for aspartic acid derivatives during Fmoc-SPPS is the formation of aspartimide . This intramolecular cyclization is promoted by the basic conditions of Fmoc deprotection and can lead to the formation of a mixture of α- and β-aspartyl peptides, as well as racemization of the chiral center.[4] The sequence of the peptide being synthesized can influence the propensity for aspartimide formation, with Asp-Gly sequences being particularly susceptible.[4]

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Biotinylated Peptides using Fmoc-Asp(biotinyl-PEG)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation is a widely utilized technique for labeling and purifying peptides and proteins due to the high-affinity interaction between biotin (B1667282) and avidin (B1170675) or streptavidin. The incorporation of a biotin moiety can be strategically achieved during solid-phase peptide synthesis (SPPS). Fmoc-Asp(biotinyl-PEG)-OH is a valuable building block for this purpose, offering distinct advantages over other biotinylating reagents.[1][2][3] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the resulting peptide in both organic and aqueous media and minimizes steric hindrance, thereby improving the binding accessibility of the biotin group to avidin or streptavidin.[1][2][3]

These application notes provide a detailed protocol for the efficient incorporation of this compound into a peptide sequence using Fmoc-based SPPS, followed by cleavage, and purification of the final biotinylated peptide.

Properties of this compound

A clear understanding of the physicochemical properties of this modified amino acid is crucial for its successful application in peptide synthesis.

| Property | Value | Reference |

| Molecular Weight | 783.93 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Excellent solubility in Dimethylformamide (DMF) | [1][2][3] |

| Storage | Store at -20°C, desiccated and protected from light | N/A |

Experimental Protocols

This section outlines a comprehensive protocol for the manual or automated solid-phase synthesis of a biotinylated peptide using this compound.

Resin Selection and Swelling

-

Resin: A variety of resins are compatible with Fmoc SPPS. The choice of resin depends on the desired C-terminal functionality of the peptide (e.g., amide or carboxylic acid). Rink Amide resin is commonly used for generating C-terminally amidated peptides, while Wang or 2-Chlorotrityl chloride resins are suitable for peptides with a C-terminal carboxylic acid.

-

Swelling: Before initiating the synthesis, the resin must be adequately swelled.

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to cover the resin completely.

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

-

Drain the DMF.

-

Fmoc Deprotection

The removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain is a critical step.

-

Add a 20% solution of piperidine (B6355638) in DMF to the swelled resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for another 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.

Coupling of this compound

Due to the steric bulk of the biotinyl-PEG moiety, optimized coupling conditions are recommended to ensure high coupling efficiency. The use of a potent coupling agent such as HATU is advised.

Reagents:

-

This compound (3 equivalents relative to resin loading)

-

HATU (2.9 equivalents)

-

DIPEA (6 equivalents)

-

DMF

Procedure:

-

Dissolve this compound and HATU in a minimal amount of DMF.

-

Add DIPEA to the solution and mix for 1-2 minutes to pre-activate the amino acid.

-

Immediately add the activation mixture to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered couplings, extending the reaction time to 4 hours or performing a double coupling may be beneficial.

-

After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF.

Monitoring Coupling Efficiency:

A qualitative ninhydrin (B49086) (Kaiser) test can be performed to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction, while a positive result (blue/purple beads) suggests incomplete coupling, in which case a second coupling (double coupling) should be performed.

Subsequent Amino Acid Couplings

Following the successful incorporation of this compound, the peptide chain can be further elongated by repeating the deprotection and coupling steps with the subsequent Fmoc-protected amino acids.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. The choice of cleavage cocktail is critical to preserve the integrity of the biotin and PEG moieties.

Recommended Cleavage Cocktail (Reagent K):

| Component | Volume/Weight Percentage |

| Trifluoroacetic Acid (TFA) | 82.5% |

| Water | 5% |

| Phenol | 5% |

| Thioanisole | 5% |

| 1,2-Ethanedithiol (EDT) | 2.5% |

Procedure:

-

Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10-fold excess).

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether 2-3 times to remove residual scavengers.

-

Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude biotinylated peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

RP-HPLC Conditions:

| Parameter | Recommendation |

| Column | C18, 5 µm particle size, 100 Å pore size |

| Mobile Phase A | 0.1% TFA in water |

| Mobile Phase B | 0.1% TFA in acetonitrile (B52724) (ACN) |

| Gradient | A linear gradient of 5-65% B over 30 minutes is a good starting point. The gradient can be optimized based on the hydrophobicity of the peptide. |

| Flow Rate | 1 mL/min for analytical, higher for preparative columns |

| Detection | 214 nm and 280 nm |

Procedure:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).

-

Filter the solution to remove any particulates.

-

Inject the sample onto the equilibrated RP-HPLC column.

-

Collect fractions corresponding to the major peptide peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

-

Pool the pure fractions and lyophilize to obtain the final purified biotinylated peptide.

Visualizations

Caption: Workflow for Solid-Phase Synthesis of a Biotinylated Peptide.

Caption: Coupling Reaction for this compound.

References

Application Notes and Protocols for Protein Labeling using Fmoc-Asp(biotinyl-PEG)-OH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Fmoc-Asp(biotinyl-PEG)-OH for the targeted biotinylation of proteins. This reagent is particularly advantageous due to its Fmoc-protected amino group, allowing for controlled, site-specific incorporation in solid-phase peptide synthesis (SPPS), and its hydrophilic polyethylene (B3416737) glycol (PEG) spacer, which enhances solubility and minimizes steric hindrance.[1][2][3][4] This document outlines the chemical properties of the reagent, detailed protocols for protein labeling in solution, methods for quantification of biotin (B1667282) incorporation, and applications in studying cellular signaling pathways.

Introduction to this compound

This compound is a versatile biotinylation reagent designed for the covalent attachment of biotin to proteins and peptides. The key features of this reagent include:

-

Fmoc (Fluorenylmethyloxycarbonyl) Group: This protecting group on the α-amino group of aspartic acid allows for its use in Fmoc-based solid-phase peptide synthesis, enabling the precise placement of a biotin label at a specific position within a synthetic peptide.[2][5] The Fmoc group can be cleaved under basic conditions to yield a free amine for further conjugation.[2][5]

-

Biotin Moiety: Biotin exhibits an exceptionally high affinity for avidin (B1170675) and streptavidin, forming a stable, non-covalent interaction that is widely exploited for detection, purification, and immobilization of labeled molecules.[6]

-

PEG Spacer: The polyethylene glycol linker between the aspartic acid residue and the biotin molecule increases the hydrophilicity of the reagent and the resulting labeled protein.[1][3][4] This PEG spacer reduces steric hindrance, facilitating more efficient binding of the biotin tag to avidin or streptavidin.[1][3][4]

The unique structure of this compound makes it an excellent alternative to other biotinylation reagents, offering improved solubility in both organic and aqueous solutions and minimizing non-specific interactions.[1][3][4]

Experimental Protocols

Protein Labeling in Solution

This protocol describes the labeling of a protein in solution via primary amines (N-terminus and the ε-amino group of lysine (B10760008) residues) using this compound that has been activated to its N-hydroxysuccinimide (NHS) ester.

Materials:

-

Protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0). Avoid buffers containing primary amines like Tris.

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) crosslinker

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Desalting column or dialysis tubing for purification

-

Reaction buffers and quenching solutions

Protocol:

-

Preparation of Fmoc-Asp(biotinyl-PEG)-NHS Ester:

-

Dissolve this compound, DCC, and NHS in anhydrous DMF to prepare the activated NHS ester. A typical molar ratio is 1:1.1:1.1 (this compound:DCC:NHS).

-

Allow the reaction to proceed for at least 4 hours at room temperature to ensure complete activation.

-

-

Protein Preparation:

-

Dissolve the protein of interest in a primary amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

-

-

Biotinylation Reaction:

-

Add the activated Fmoc-Asp(biotinyl-PEG)-NHS ester solution to the protein solution. The molar ratio of the biotinylation reagent to the protein will determine the degree of labeling and should be optimized for each specific protein and application. Start with a range of molar excess ratios (e.g., 5:1, 10:1, 20:1).

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add a quenching solution, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Biotinylated Protein:

-

Remove excess, unreacted biotinylation reagent and reaction byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.

-

Quantification of Biotin Incorporation: The HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method used to estimate the amount of biotin incorporated onto a protein. The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.

Materials:

-

HABA/Avidin solution

-

Biotinylated protein sample (purified)

-

Spectrophotometer or microplate reader

Protocol:

-

Prepare HABA/Avidin Solution:

-

Prepare a solution of HABA in water with a small amount of NaOH to aid dissolution.

-

Add a known concentration of avidin to a buffer solution (e.g., PBS) and then add the HABA solution. A common preparation involves adding 12.1 mg of HABA to 4.95 mL of pure water, followed by 50 µL of 1N NaOH. Then, 5 mg of avidin and 300 µL of the HABA solution are added to 9.7 mL of PBS.[6]

-

-

Measurement:

-

Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm (A₅₀₀ of HABA/Avidin).[6]

-

Add 100 µL of the purified biotinylated protein sample to the cuvette, mix well, and wait for the reading to stabilize (approximately 15 seconds).[6]

-

Measure the final absorbance at 500 nm (A₅₀₀ of HABA/Avidin/Biotin Sample).[6]

-

-

Calculation of Biotin-to-Protein Ratio:

Data Presentation: Representative Quantitative Data

The degree of biotinylation can be controlled by varying the molar ratio of the biotinylation reagent to the protein. The following table provides representative data on the effect of the molar challenge ratio on the resulting biotin-to-protein ratio for a typical IgG antibody.

| Molar Challenge Ratio (Biotin Reagent:Protein) | Average Biotin per Protein (B/P Ratio) | Labeling Efficiency (%) |

| 5:1 | 2.8 | 56% |

| 10:1 | 5.1 | 51% |

| 20:1 | 8.9 | 44.5% |

| 50:1 | 15.2 | 30.4% |

Note: This data is representative and the optimal labeling ratio should be determined empirically for each protein.

Application Example: Studying Receptor Tyrosine Kinase (RTK) Signaling